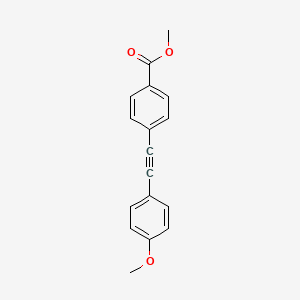

Methyl 4-((4-methoxyphenyl)ethynyl)benzoate

Description

Methyl 4-((4-methoxyphenyl)ethynyl)benzoate is a conjugated aromatic compound characterized by a benzoate ester core linked to a 4-methoxyphenyl group via an ethynyl (C≡C) bridge. This structure confers unique electronic properties, making it relevant in materials science and pharmaceutical research.

Synthesis: The compound is synthesized via a Sonogashira cross-coupling reaction. As described in -((4-methoxyphenyl)ethynyl)benzoic acid is treated with methanol and potassium hydroxide (KOH) in tetrahydrofuran (THF), yielding the methyl ester derivative with a 79% yield. The product is isolated as a brown solid, and its structure is confirmed via NMR and mass spectrometry (MS) .

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 4-[2-(4-methoxyphenyl)ethynyl]benzoate |

InChI |

InChI=1S/C17H14O3/c1-19-16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(18)20-2/h5-12H,1-2H3 |

InChI Key |

CMNXFJDCQKASAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sonogashira Cross-Coupling Reaction

- Methyl 4-bromobenzoate

- 4-Methoxyphenylacetylene

- Palladium(II) chloride (PdCl₂) or PdCl₂(PPh₃)₂

- Copper(I) iodide (CuI)

- Triethylamine or diethylamine as base

- Solvent: Tetrahydrofuran (THF) or similar

- Setup: Combine methyl 4-bromobenzoate, 4-methoxyphenylacetylene, PdCl₂(PPh₃)₂, CuI, and triethylamine in a Schlenk flask under an inert atmosphere.

- Reaction Conditions: Stir the mixture at room temperature for a short period, then heat it to about 80°C until the reaction is complete, as monitored by TLC.

- Workup: Quench the reaction with water, extract with ethyl acetate, dry over sodium sulfate, and evaporate to obtain the crude product.

- Purification: Purify the crude product using flash chromatography on silica gel with an appropriate solvent system, such as petroleum ether/ethyl acetate.

Alternative Conditions

Alternative conditions might include varying the catalyst system, such as using palladium on carbon (Pd/C) with copper(I) iodide, or employing different bases like potassium carbonate (K₂CO₃) in a solvent like toluene or dimethylformamide (DMF).

Characterization Data

The characterization of this compound involves various spectroscopic techniques:

High-Resolution Mass Spectrometry (HRMS):

- The molecular formula for this compound is C₁₇H₁₄O₃, with an expected [M+H]+ ion at m/z 273.0974.

Research Findings and Applications

This compound can serve as a precursor for further functionalization, such as hydrolysis to form the corresponding acid or reduction to form the alkane derivative. Its applications span materials science and pharmaceutical chemistry, where such compounds are used in the synthesis of complex molecules with potential biological activity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-methoxyphenyl)ethynyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes .

Scientific Research Applications

Methyl 4-((4-methoxyphenyl)ethynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-methoxyphenyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between Methyl 4-((4-methoxyphenyl)ethynyl)benzoate and its analogs in terms of structure, synthesis, and applications.

Table 1: Comparative Analysis of Ethynyl-Linked Benzoate Derivatives

Substituent Effects on Properties

Electron-Donating Groups (e.g., -OCH₃, -NH₂)

- Methoxy Group (-OCH₃): Enhances electron density in the D-π-A system, improving NLO performance. The compound exhibits strong hyperpolarizability, as shown in computational studies of similar ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives .

- Amino Group (-NH₂): In MAPEB, the amino group increases electron-donating capacity, leading to superior optical limiting under continuous-wave laser excitation .

Electron-Withdrawing Groups (e.g., -CF₃)

- Trifluoromethyl Group (-CF₃) : Introduces hydrophobicity and electron withdrawal, altering charge distribution. Methyl 4-((4-(trifluoromethyl)phenyl)ethynyl)benzoate (45% yield) is less polar than the methoxy analog, making it suitable for hydrophobic coatings .

Heterocyclic Substituents (e.g., 6-F-pyridin-3-yl)

- The fluoropyridinyl group in Methyl 4-((6-fluoropyridin-3-yl)ethynyl)benzoate improves synthetic efficiency (98% yield) and may enhance binding affinity in drug candidates .

Biological Activity

Methyl 4-((4-methoxyphenyl)ethynyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group attached to a methoxy-substituted phenyl ring, which is further connected to a benzoate moiety. This unique structure may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzimidazole, which share structural similarities, have shown effectiveness against various strains of microorganisms. The proposed mechanism involves interference with bacterial cell division, leading to inhibited growth and proliferation of pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound is believed to induce cytotoxic effects in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways or by disrupting cellular homeostasis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Electrophilic Interactions : The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

- Covalent Binding : Similar compounds have been shown to covalently bind to target proteins such as GPX4, which plays a crucial role in cellular antioxidant defense mechanisms. This interaction can lead to ferroptosis, a form of regulated cell death associated with oxidative stress .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For example, IC50 values were reported in the low nanomolar range for certain cell types, indicating potent activity .

- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound effectively inhibits the growth of several bacterial strains, supporting its potential as a lead compound for drug development.

Data Tables

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | < 10 | Induction of apoptosis |

| Anticancer | MCF-7 | < 15 | Disruption of cellular homeostasis |

| Antimicrobial | E. coli | < 20 | Inhibition of cell division |

| Antimicrobial | S. aureus | < 25 | Disruption of membrane integrity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-((4-methoxyphenyl)ethynyl)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via Sonogashira coupling, which links the ethynyl group to the aromatic rings. Key steps include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a triethylamine base.

- Solvent optimization : Use anhydrous THF or DMF to minimize side reactions.

- Temperature control : Reactions are performed under inert gas (N₂/Ar) at 60–80°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Troubleshooting : Low yields may arise from moisture sensitivity; ensure rigorous drying of reagents and solvents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the ester, ethynyl, and methoxy groups (e.g., ester carbonyl at ~168 ppm in ¹³C NMR).

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly the ethynyl linkage geometry .

- IR Spectroscopy : Validates the ester (C=O stretch at ~1720 cm⁻¹) and ethynyl (C≡C stretch at ~2200 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., ATP depletion assays).

- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) linked to the methoxyphenyl moiety’s known interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., estrogen receptors due to the methoxyphenyl group).

- QSAR analysis : Correlate substituent electronic effects (Hammett constants) with activity. For example, replacing methoxy with electron-withdrawing groups (e.g., -NO₂) may modulate receptor interactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- Multi-technique validation : If NMR suggests conformational flexibility (e.g., rotamers), compare with XRD to confirm solid-state vs. solution-phase structures.

- DFT calculations : Optimize molecular geometries using Gaussian09 and compare computed NMR shifts with experimental data to identify discrepancies .

Q. How can reaction mechanisms for key transformations (e.g., ethynyl coupling) be experimentally probed?

- Methodology :

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the ethynyl group to study rate-determining steps.

- Intermediate trapping : Use low-temperature NMR to isolate and characterize palladium-alkyne intermediates in Sonogashira coupling .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.